![molecular formula C16H24N4O4S B4437156 N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437156.png)
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as Nafamostat, is a synthetic serine protease inhibitor. It was first synthesized in Japan in 1979 and has been used clinically as an anticoagulant, an anti-inflammatory, and an anti-viral agent.
Mechanism of Action
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of serine proteases, which are enzymes that play a role in coagulation, inflammation, and viral replication. Specifically, N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibits the activity of thrombin, which is a key enzyme in the coagulation cascade, and the activity of TMPRSS2, which is a serine protease that is required for the entry of SARS-CoV-2 into host cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-viral properties, N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of complement, a group of proteins that play a role in the immune response. It has also been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is that it has a broad range of activity against serine proteases, making it a potential treatment for a variety of diseases. It also has a relatively low toxicity profile, with few reported side effects. However, one limitation is that it has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for COVID-19, given its ability to inhibit the activity of TMPRSS2. Another direction is to investigate its potential as a treatment for sepsis and ARDS, given its anti-inflammatory properties. Additionally, further research is needed to better understand its mechanism of action and to develop more effective formulations for clinical use.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its anti-inflammatory and anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus and the SARS-CoV-2 virus. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as sepsis and acute respiratory distress syndrome (ARDS).
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12(21)17-14-4-6-15(7-5-14)18-16(22)13-8-10-20(11-9-13)25(23,24)19(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYCSRNOBOZABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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